(1-(p-tolyl)-1H-tetrazol-5-yl)methanamine hydrochloride

Description

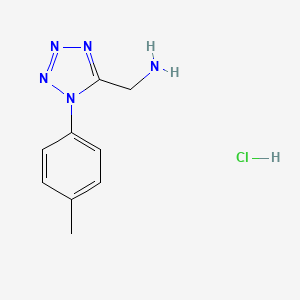

(1-(p-Tolyl)-1H-tetrazol-5-yl)methanamine hydrochloride (CAS: 107269-66-9) is a tetrazole-based organic compound featuring a p-tolyl (4-methylphenyl) substituent on the tetrazole ring and a primary amine group linked via a methylene bridge. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic chemistry applications.

Key properties include:

- Molecular formula: C₉H₁₂N₅·HCl (calculated molecular weight: 229.69 g/mol).

- Structural features: The tetrazole ring (a five-membered aromatic ring with four nitrogen atoms) contributes to metabolic stability, while the p-tolyl group introduces lipophilicity, influencing membrane permeability.

Properties

IUPAC Name |

[1-(4-methylphenyl)tetrazol-5-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5.ClH/c1-7-2-4-8(5-3-7)14-9(6-10)11-12-13-14;/h2-5H,6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBSFJWYTSEXBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(p-tolyl)-1H-tetrazol-5-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where p-tolyl chloride reacts with the tetrazole ring in the presence of a Lewis acid catalyst like aluminum chloride.

Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction, where the tetrazole derivative reacts with formaldehyde and ammonia.

Conversion to Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the tetrazole ring or the methanamine group, resulting in the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: p-Tolualdehyde or p-toluic acid.

Reduction: Corresponding amines or reduced tetrazole derivatives.

Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Antimicrobial Activity: It has potential antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine:

Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-(p-tolyl)-1H-tetrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The tetrazole ring and methanamine group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Tetrazole Ring

[1-(Cyclopropylmethyl)-1H-tetrazol-5-yl]methanamine Hydrochloride

- Structure : Cyclopropylmethyl substituent instead of p-tolyl.

- Molecular formula : C₆H₁₀N₅·HCl (CAS: 1797548-31-2).

- Its smaller size compared to p-tolyl may reduce lipophilicity but improve aqueous solubility .

(1-Methyl-1H-tetrazol-5-yl)methanamine Dihydrochloride

- Structure : Methyl substituent on the tetrazole ring.

- Molecular formula : C₃H₇N₅·2HCl (CAS: CID 13789242).

- Impact: The absence of an aromatic group reduces π-π stacking interactions, lowering melting points. The dihydrochloride salt increases molecular weight (161.64 g/mol) and hygroscopicity compared to the monohydrochloride form of the p-tolyl derivative .

{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}amine Hydrochloride

- Structure : Fluorine substituent on the phenyl ring.

- Molecular formula : C₈H₈FN₅·HCl (CAS: 1255717-50-0).

- This modification could improve binding affinity in enzyme inhibition studies .

Heterocycle Replacement: Tetrazole vs. Triazole

[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine Hydrochloride

- Structure : Triazole (three nitrogen atoms) instead of tetrazole, fused with a pyridine ring.

- Molecular formula : C₈H₉N₅·HCl (MW: 211.65 g/mol).

- Impact : The triazole ring is less acidic than tetrazole, altering solubility and bioavailability. The pyridine moiety introduces basicity (pKa ~5.0), enabling pH-dependent solubility .

Physical-Chemical Properties Comparison

Biological Activity

(1-(p-tolyl)-1H-tetrazol-5-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a tetrazole ring, which is known for its stability and ability to interact with various biological targets. The synthesis typically involves the cyclization of an appropriate nitrile with sodium azide, followed by the introduction of the p-tolyl group through Friedel-Crafts alkylation, and finally attaching the methanamine group via nucleophilic substitution .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The tetrazole ring enhances binding affinity to molecular targets, making it effective in various biochemical pathways. For instance, it has been shown to inhibit enzymes involved in inflammatory processes and cancer cell proliferation .

1. Enzyme Inhibition

The compound has demonstrated significant enzyme inhibition properties, particularly against kinases involved in inflammatory signaling pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines such as TNF-alpha .

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacteria and fungi. Studies have reported its effectiveness against strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .

3. Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines. It has been shown to induce apoptosis by modulating key signaling pathways, including those involving p38 MAPK .

Comparative Analysis

| Compound | Structure | Biological Activity | Reference |

|---|---|---|---|

| This compound | Tetrazole ring | Enzyme inhibition, antimicrobial, anticancer | |

| (3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride | Oxadiazole ring | Moderate enzyme inhibition | |

| N-Methyl-1-(p-tolyl)methanamine | No tetrazole ring | Limited biological activity |

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Bacillus cereus and Pseudomonas aeruginosa, indicating its potential as an alternative treatment for bacterial infections .

- Anticancer Activity : In vitro studies on human cancer cell lines showed that the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways. The IC50 values were notably low, indicating high potency .

Q & A

Q. Table 1: Comparison of Synthetic Methods

Basic: How can spectroscopic and crystallographic techniques characterize this compound?

Methodology:

- IR spectroscopy : Identify characteristic peaks for tetrazole rings (~1500–1600 cm⁻¹, N-H stretching) and methanamine groups (~3300 cm⁻¹) .

- NMR analysis :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Tetrazole rings exhibit planar geometry, with HCl forming ionic bonds to the methanamine group .

Basic: What stability considerations are critical for handling and storage?

Methodology:

- Storage : Keep in sealed glass containers at room temperature (RT), protected from moisture and light. Avoid exposure to strong oxidizers .

- Decomposition risks : Thermal degradation above 200°C may release toxic fumes (e.g., HCl, nitrogen oxides). Conduct stability tests under accelerated conditions (40°C/75% RH) .

- Safety protocols : Use PPE (gloves, goggles) and work in fume hoods to prevent inhalation or skin contact .

Advanced: How does the tetrazole moiety influence pharmacological activity?

Methodology:

- Bioisosteric replacement : The tetrazole ring mimics carboxylic acids, enhancing metabolic stability and bioavailability. Computational docking studies (e.g., molecular dynamics) can predict binding to targets like angiotensin II receptors .

- Hydrogen bonding : The NH group in tetrazole forms hydrogen bonds with enzymatic active sites, as shown in SAR studies of related compounds .

Q. Table 2: Structure-Activity Relationships (SAR)

| Substituent | Pharmacological Effect | Reference |

|---|---|---|

| p-Tolyl group | Enhances lipophilicity and CNS penetration | |

| Methanamine hydrochloride | Improves solubility and ionic interactions |

Advanced: How can catalytic methods resolve synthetic inefficiencies?

Methodology:

- Catalyst screening : Test transition-metal catalysts (e.g., CuI) for azide-alkyne cycloadditions to optimize tetrazole formation .

- Solvent-free synthesis : Explore microwave-assisted reactions to reduce reaction time and improve yield .

- Kinetic studies : Use HPLC or GC-MS to monitor intermediate formation and adjust reaction parameters (e.g., temperature, stoichiometry) .

Advanced: How to address contradictions in reported biological activities?

Methodology:

- Comparative assays : Test the compound against analogs (e.g., oxadiazole or pyrazole derivatives) in standardized assays (e.g., enzyme inhibition, cytotoxicity) to isolate structural contributions .

- Meta-analysis : Review PubChem and DSSTox data to correlate substituent effects (e.g., trifluoromethyl groups) with activity trends .

- Crystallographic validation : Resolve conflicting bioactivity claims by determining binding modes via co-crystallization with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.